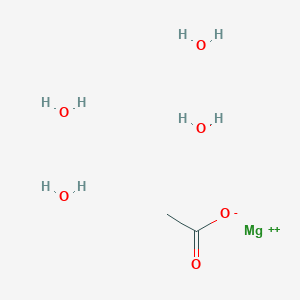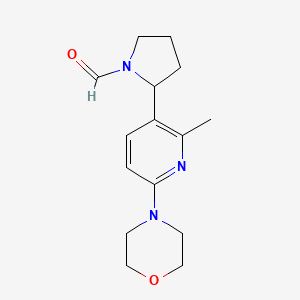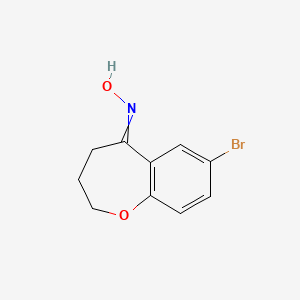
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide is a heterocyclic compound that contains a pyridine ring and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method involves the cyclization of 2-halo pyridine derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide has several scientific research applications:
Biology: This compound has shown potential as an antimicrobial and antifungal agent in biological studies.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine and thiopyran derivatives, such as:
- 2-(Pyridin-2-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- 2-(Pyridin-4-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carboxamide
Uniqueness
What sets 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide apart is its unique combination of the pyridine and thiopyran rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields.
Eigenschaften
Molekularformel |
C11H15N3OS |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2-pyridin-3-ylthiane-2-carbohydrazide |
InChI |
InChI=1S/C11H15N3OS/c12-14-10(15)11(5-1-2-7-16-11)9-4-3-6-13-8-9/h3-4,6,8H,1-2,5,7,12H2,(H,14,15) |
InChI-Schlüssel |
LZHKVNCBTXSVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSC(C1)(C2=CN=CC=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)

![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)


![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
